(S)-2-methylpyrrolidine-2-carboxylic acid
Overview
Description
(S)-2-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a structural isomer of proline, an essential amino acid, and is characterized by the presence of a pyrrolidine ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-methylpyrrolidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from a chiral precursor. The synthesis typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of transaminases or dehydrogenases, are employed to convert precursors into the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products
Oxidation: Keto derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
(S)-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or drug interactions.
Comparison with Similar Compounds
(S)-2-methylpyrrolidine-2-carboxylic acid is similar to other amino acid derivatives, such as proline and hydroxyproline. its unique structural features, such as the presence of a methyl group, confer distinct properties and reactivity. This makes it a valuable compound for specific applications where other amino acids may not be suitable.
List of Similar Compounds
Proline: An essential amino acid with a similar pyrrolidine ring structure.
Hydroxyproline: A hydroxylated derivative of proline, important in collagen structure.
Pyrrolidine-2-carboxylic acid: A non-methylated analog of this compound.
Properties
IUPAC Name |
(2S)-2-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(5(8)9)3-2-4-7-6/h7H,2-4H2,1H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHHAVWYGIBIEU-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316010 | |
Record name | 2-Methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-71-3 | |
Record name | 2-Methyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42856-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042856713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-2-Methylproline in analytical chemistry?
A1: (S)-2-Methylproline plays a crucial role in developing highly sensitive chiral probes for analytical applications. A recent study demonstrated the use of a novel fluorescent chiral probe incorporating (S)-2-methylproline structures for the determination of chiral amino compounds using ultra-performance liquid chromatography with fluorescence detection []. This method shows promise for applications such as analyzing biological samples like saliva.
Q2: Is there a general method for synthesizing (S)-2-Methylproline?
A2: Yes, a general method for synthesizing (S)-2-Methylproline has been developed, which also offers a broader approach to preparing α-branched amino acids []. This method highlights the importance of (S)-2-Methylproline as a building block in organic synthesis and its potential applications in various fields.
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